molecular formula C26H28O4 B13135206 Monachosorin A

Monachosorin A

Cat. No.: B13135206
M. Wt: 404.5 g/mol
InChI Key: LOBSTWNCPNNOKH-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monachosorin A (CAS: 100217-75-2) is a naturally occurring indanone derivative with the molecular formula C₂₆H₂₈O₄ and a molecular weight of 404.51 g/mol . It is primarily isolated from fern species of the genus Monachosorum, including Monachosorum flagellare and Monachosorum henryi . This compound is part of the traditional medicinal herb 观音莲 (Guanyinlian), which is used in Chinese medicine for its anti-rheumatic and analgesic properties . Pharmacologically, it exhibits cyclooxygenase (COX) inhibitory activity and smooth muscle relaxation effects, making it relevant for pain and inflammation management .

Properties

Molecular Formula

C26H28O4

Molecular Weight

404.5 g/mol

IUPAC Name

(2Z)-6-(2-hydroxyethyl)-2-[[6-(2-hydroxyethyl)-7-methyl-1-oxo-2,3-dihydroinden-5-yl]methylidene]-5,7-dimethyl-3H-inden-1-one

InChI

InChI=1S/C26H28O4/c1-14-10-19-13-20(26(30)25(19)15(2)21(14)6-8-27)12-18-11-17-4-5-23(29)24(17)16(3)22(18)7-9-28/h10-12,27-28H,4-9,13H2,1-3H3/b20-12-

InChI Key

LOBSTWNCPNNOKH-NDENLUEZSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)/C(=C\C3=C(C(=C4C(=C3)CCC4=O)C)CCO)/C2

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(=CC3=C(C(=C4C(=C3)CCC4=O)C)CCO)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Monachosorin A typically involves the construction of the sesquiterpene lactone core through various cyclization reactions. One common method is the intramolecular Friedel–Crafts cyclization of arylpropionic acids or 3-chloro-1-(substituted phenyl)propan-1-one. This reaction often requires the use of protic acids such as sulfuric acid, hydrogen fluoride, methanesulfonic acid, or polyphosphoric acid . Additionally, transition-metal-catalyzed reactions, such as those using rhodium, palladium, or ruthenium catalysts, have been employed to achieve high stereoselectivity in the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of environmentally friendly catalysts and sustainable reaction conditions is a key focus in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Monachosorin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro and tetrahydro derivatives, and various substituted analogs of this compound .

Scientific Research Applications

Mechanism of Action

Monachosorin A can be compared with other sesquiterpene lactones, such as:

    Artemisinin: Known for its antimalarial properties.

    Parthenolide: Exhibits anti-inflammatory and anticancer activities.

    Costunolide: Known for its anti-inflammatory and anticancer effects.

Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Monachosorin A belongs to the indanone family, characterized by a bicyclic structure combining benzene and ketone groups. Below is a detailed comparison with structurally and functionally related compounds:

Structurally Similar Compounds

Monachosorin B (CAS: 100217-76-3)
  • Molecular Formula : C₂₆H₃₀O₄
  • Molecular Weight : 406.53 g/mol
  • Source : Co-occurs with this compound in Monachosorum species .
  • Key Differences: Two additional hydrogen atoms compared to this compound, suggesting a difference in saturation or side-chain structure.
Monachosorin C (CAS: 100217-77-4)
  • Molecular Formula : C₂₆H₂₈O₄
  • Molecular Weight : 404.51 g/mol (identical to this compound)
  • Source : Same plant sources as this compound .
  • Key Differences : Structural isomerism is likely, though specific details on bioactivity remain unreported .

Functionally Similar Compounds

Mukagolactone
  • Source: Marine cyanobacteria.
  • Comparison: While both this compound and mukagolactone are indanones, their biological targets differ (COX vs. VEGF).
Pterosin P
  • Source : Natural plant extracts.
  • Bioactivity : Shares smooth muscle relaxation properties with this compound but lacks reported COX inhibition .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Source Key Bioactivities
This compound C₂₆H₂₈O₄ 404.51 Monachosorum spp. COX inhibition, smooth muscle relaxation
Monachosorin B C₂₆H₃₀O₄ 406.53 Monachosorum spp. Undocumented
Monachosorin C C₂₆H₂₈O₄ 404.51 Monachosorum spp. Undocumented
Mukagolactone Not specified Not specified Marine cyanobacteria VEGF inhibition
Pterosin P Not specified Not specified Natural plant sources Smooth muscle relaxation

Research Findings and Limitations

  • Structural Insights: this compound and its analogs (B, C) share a core indanone skeleton but differ in substituents, which may influence solubility and target affinity.
  • Pharmacological Gaps: While this compound’s COX inhibition is noted, comparative potency data against other indanones (e.g., pterosin P) are absent .

Future Research Directions

Activity Profiling : Comparative studies on this compound, B, and C to elucidate structure-activity relationships.

Mechanistic Studies : Detailed investigation into COX isoform selectivity (COX-1 vs. COX-2) and downstream anti-inflammatory pathways.

Synthetic Optimization : Development of scalable synthesis methods to enable pharmacological testing and clinical trials.

Q & A

Q. What analytical techniques are recommended for the structural identification and purity assessment of Monachosorin A?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve structural ambiguities and verify stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to achieve baseline separation of this compound from impurities .
  • Mass Spectrometry (MS) : Pair with HPLC (LC-MS) for accurate mass determination and fragmentation pattern analysis.

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

Key considerations include:

  • Reaction Optimization : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches to identify robust conditions .
  • Intermediate Characterization : Validate each synthetic step with FT-IR and thin-layer chromatography (TLC) to track reaction progress .
  • Purification : Use recrystallization or flash chromatography with solvent systems tailored to this compound’s polarity.

Q. What strategies are effective for conducting a literature review on this compound’s bioactivity?

  • Database Selection : Prioritize PubMed, SciFinder, and Web of Science with Boolean search terms (e.g., "this compound AND (anti-inflammatory OR antioxidant)") .
  • Critical Appraisal : Filter studies by experimental rigor (e.g., sample size ≥3 replicates, positive/negative controls) and cross-validate findings across multiple sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological steps include:

  • Meta-Analysis : Aggregate dose-response data from independent studies and apply statistical models (e.g., random-effects meta-regression) to account for variability in experimental conditions .
  • Orthogonal Assays : Validate bioactivity using distinct methodologies (e.g., enzyme inhibition assays vs. cell-based viability assays) to rule out assay-specific artifacts .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs to isolate functional groups responsible for conflicting activities .

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action in complex biological systems?

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway-level perturbations. Validate targets via siRNA knockdown or CRISPR-Cas9 editing .
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Use in vivo models to correlate plasma concentration-time profiles (via LC-MS) with efficacy endpoints (e.g., tumor volume reduction) .

Q. How should researchers address discrepancies in this compound’s bioavailability data across preclinical models?

  • Comparative Physiology Analysis : Evaluate interspecies differences in metabolic enzymes (e.g., cytochrome P450 isoforms) using liver microsomal assays .
  • Formulation Screening : Test bioavailability enhancers (e.g., liposomal encapsulation, nanoemulsions) under standardized dosing regimens .

Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?

  • Isobolographic Analysis : Calculate combination indices (CI) to distinguish additive, synergistic, or antagonistic effects .
  • Multivariate Regression : Control for confounding variables (e.g., drug exposure duration, cell line heterogeneity) .

Q. How can researchers validate the ecological relevance of this compound’s biosynthetic pathways in its native plant species?

  • Gene Knockout Studies : Use CRISPR-Cas9 to silence candidate biosynthetic genes and monitor this compound production via HPLC .
  • Environmental Stress Experiments : Expose plants to abiotic stressors (e.g., UV light, drought) and quantify metabolite shifts using untargeted metabolomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.